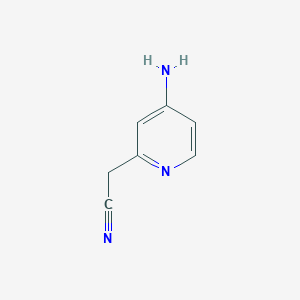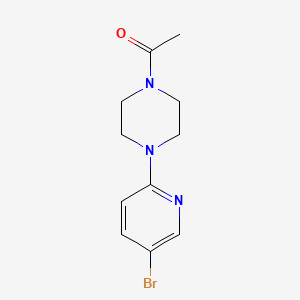
1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone
Descripción general
Descripción
“1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone” is a chemical compound with the CAS Number: 494771-76-5 . It has a molecular weight of 284.16 and its molecular formula is C11H14BrN3O . The IUPAC name for this compound is 1-acetyl-4-(5-bromo-2-pyridinyl)piperazine .
Molecular Structure Analysis
The molecular structure of “1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone” consists of a piperazine ring attached to a bromopyridine group and an ethanone group . The exact mass of the compound is 283.03200 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a LogP value of 1.51550, indicating its lipophilicity .Aplicaciones Científicas De Investigación
Synthesis of Novel Antimicrobial Agents
Researchers have synthesized novel derivatives similar to the specified compound that exhibit potent antimicrobial activities. These derivatives are synthesized through reactions involving piperazine and other reagents, and their antimicrobial efficacy is tested against various pathogens, showing promising results as potential antimicrobial agents (Zaidi et al., 2021).
Development of Anti-HIV Drugs
Compounds structurally related to "1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone" have been explored for their potential anti-HIV properties. These compounds are synthesized and evaluated for their ability to inhibit HIV-1 and HIV-2 in vitro, contributing to the search for new non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).
Anticancer Activity
Certain derivatives, by incorporating piperazine moieties, have been synthesized and assessed for their anticancer activities against breast cancer cells. These studies involve comprehensive synthetic procedures followed by evaluations using various methods to determine their effectiveness in inhibiting cancer cell proliferation, highlighting their potential as anticancer agents (Yurttaş et al., 2014).
Synthesis and Characterization of Metal Complexes
Research has been conducted on the synthesis of novel metal complexes involving ligands structurally related to the specified compound. These complexes are characterized and evaluated for their fluorescence, electrochemical properties, and antimicrobial activities, offering insights into their multifunctional applications (Verma & Singh, 2015).
VEGFR-II Inhibition for Cancer Treatment
Derivatives have been synthesized targeting VEGFR-II inhibition, a crucial pathway in cancer management. These compounds have undergone structural confirmation and in vitro anticancer screening, demonstrating significant cytotoxicity against cancer cell lines and suggesting their potential in cancer therapy (Aboul-Enein et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
1-[4-(5-bromopyridin-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c1-9(16)14-4-6-15(7-5-14)11-3-2-10(12)8-13-11/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIUYPWBDOIIAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620004 | |
| Record name | 1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone | |
CAS RN |
494771-76-5 | |
| Record name | 1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

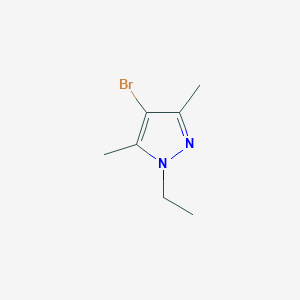
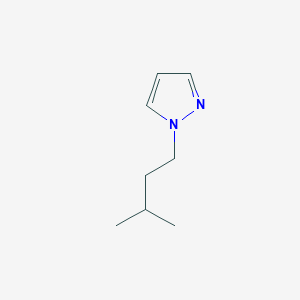

![3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile](/img/structure/B1343036.png)
![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)

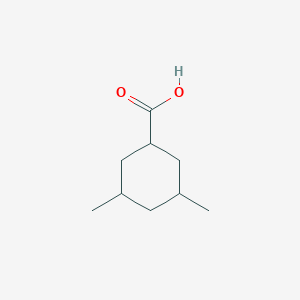

![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)
![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)
![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)


